molecular formula C15H10Cl2N2O2 B14629809 9,10-Anthracenedione, 1-amino-2,3-dichloro-4-(methylamino)- CAS No. 55990-21-1

9,10-Anthracenedione, 1-amino-2,3-dichloro-4-(methylamino)-

Cat. No.: B14629809
CAS No.: 55990-21-1
M. Wt: 321.2 g/mol
InChI Key: JJCGKOMDEFIBJK-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-2,3-dichloro-4-(methylamino)- is a derivative of anthraquinone, an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-2,3-dichloro-4-(methylamino)- typically involves the chlorination of 1-amino-4-methylaminoanthraquinone followed by further functionalization. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production methods for anthraquinone derivatives, including 9,10-Anthracenedione, 1-amino-2,3-dichloro-4-(methylamino)-, often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-2,3-dichloro-4-(methylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals .

Scientific Research Applications

9,10-Anthracenedione, 1-amino-2,3-dichloro-4-(methylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-2,3-dichloro-4-(methylamino)- involves its interaction with cellular components. It can act as a redox catalyst, facilitating electron transfer reactions. The compound may also bind to specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1-amino-2,3-dichloro-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55990-21-1

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

1-amino-2,3-dichloro-4-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10Cl2N2O2/c1-19-13-9-8(12(18)10(16)11(13)17)14(20)6-4-2-3-5-7(6)15(9)21/h2-5,19H,18H2,1H3

InChI Key

JJCGKOMDEFIBJK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Cl)Cl

Origin of Product

United States

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